Cas no 2172439-33-5 (5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one)

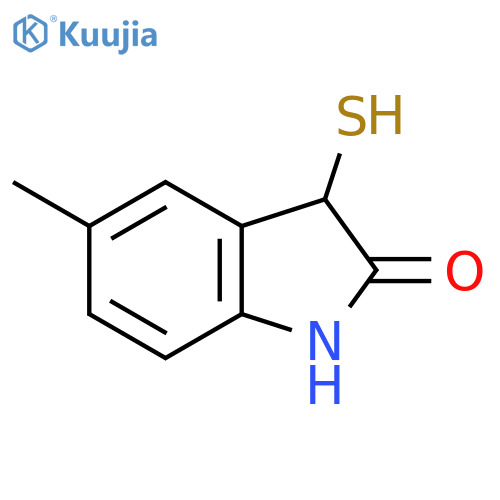

2172439-33-5 structure

商品名:5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one

5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one 化学的及び物理的性質

名前と識別子

-

- 5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one

- EN300-1289219

- 2172439-33-5

-

- インチ: 1S/C9H9NOS/c1-5-2-3-7-6(4-5)8(12)9(11)10-7/h2-4,8,12H,1H3,(H,10,11)

- InChIKey: PWEYTXMBJNDHJV-UHFFFAOYSA-N

- ほほえんだ: SC1C(NC2C=CC(C)=CC1=2)=O

計算された属性

- せいみつぶんしりょう: 179.04048508g/mol

- どういたいしつりょう: 179.04048508g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 207

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 30.1Ų

5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1289219-100mg |

5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one |

2172439-33-5 | 100mg |

$615.0 | 2023-10-01 | ||

| Enamine | EN300-1289219-250mg |

5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one |

2172439-33-5 | 250mg |

$642.0 | 2023-10-01 | ||

| Enamine | EN300-1289219-1000mg |

5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one |

2172439-33-5 | 1000mg |

$699.0 | 2023-10-01 | ||

| Enamine | EN300-1289219-2500mg |

5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one |

2172439-33-5 | 2500mg |

$1370.0 | 2023-10-01 | ||

| Enamine | EN300-1289219-10000mg |

5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one |

2172439-33-5 | 10000mg |

$3007.0 | 2023-10-01 | ||

| Enamine | EN300-1289219-5000mg |

5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one |

2172439-33-5 | 5000mg |

$2028.0 | 2023-10-01 | ||

| Enamine | EN300-1289219-50mg |

5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one |

2172439-33-5 | 50mg |

$587.0 | 2023-10-01 | ||

| Enamine | EN300-1289219-500mg |

5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one |

2172439-33-5 | 500mg |

$671.0 | 2023-10-01 | ||

| Enamine | EN300-1289219-1.0g |

5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one |

2172439-33-5 | 1g |

$0.0 | 2023-06-07 |

5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one 関連文献

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

3. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

2172439-33-5 (5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one) 関連製品

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量